Celiprolol is a pharmaceutical compound classified as a selective beta-1 adrenoceptor antagonist with partial beta-2 agonist activity. It is primarily indicated for the management of mild to moderate hypertension and effort-induced angina pectoris. Celiprolol also exhibits weak alpha-2 receptor antagonist properties, making it unique among beta-blockers. Its pharmacological profile suggests potential applications beyond traditional uses, including research into its effects on vascular complications associated with conditions like vascular Ehlers-Danlos syndrome .
Celiprolol is sourced from various pharmaceutical manufacturers and is typically available in the form of hydrochloride salt. The compound is classified under the category of cardiovascular agents, specifically within the beta-blocker class. Its chemical formula is , and it has a molecular weight of approximately 415.96 g/mol .
The synthesis of Celiprolol involves several key steps, often starting from simpler organic compounds. The general synthetic route includes the following:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product .
Celiprolol's molecular structure can be represented using various notation systems:
Cl.CCN(CC)C(=O)NC1=CC=C(OCC(O)CNC(C)(C)C)C(=C1)C(C)=O
VKJHTUVLJYWAEY-UHFFFAOYSA-N
The compound features a complex arrangement that includes a phenyl ring, a urea moiety, and several functional groups that contribute to its pharmacological activity. The presence of chlorine and hydroxy groups enhances its solubility and bioavailability .
Celiprolol can undergo various chemical reactions due to its functional groups:
These reactions are critical for modifying Celiprolol for research purposes or developing derivatives with enhanced properties .
Celiprolol exhibits several important physical and chemical properties:
These properties influence its absorption, distribution, metabolism, and excretion profiles in biological systems .
Celiprolol has several applications in both clinical and research settings:
The evolution of β-adrenoceptor antagonists represents a cornerstone in cardiovascular pharmacotherapy, characterized by progressive molecular refinement. First-generation non-selective beta-blockers like propranolol (introduced in the 1960s) established the therapeutic potential of adrenergic blockade but carried significant liabilities including bronchoconstriction and metabolic disturbances [1]. Second-generation agents exemplified by atenolol (patented 1969, approved 1976) achieved β₁-cardiac selectivity through structural modifications like substituting the isopropyl group with a para-acetamidomethyl moiety, reducing respiratory side effects but retaining negative metabolic and hemodynamic profiles [5] [7].
The emergence of third-generation beta-blockers in the 1980s marked a paradigm shift toward vasodilatory properties. Celiprolol (patented 1973, approved 1982) uniquely combined β₁-antagonism with β₂-partial agonism and weak α₂-antagonism, distinguishing it pharmacologically from predecessors [1] [5]. This era coincided with strategic incorporation of fluorine atoms into pharmaceutical scaffolds. Fluorinated beta-blockers like fluoxetine-derived analogues and flerobuterol emerged, leveraging fluorine's electronegativity and small atomic radius (van der Waals radius 1.47 Å) to optimize receptor interactions and pharmacokinetics. By 2011, approximately 25% of approved drugs contained fluorine—a dramatic increase from 2% in 1970—reflecting its pivotal role in medicinal chemistry [2].
Table 1: Generational Evolution of Beta-Blockers with Fluorinated Derivatives
Generation | Time Period | Representative Agents | Key Pharmacological Properties | Fluorinated Derivatives |
---|---|---|---|---|
First | 1960s | Propranolol, Timolol | Non-selective β-antagonism | Flerobuterol (fluorinated analog) |
Second | 1970s | Atenolol, Metoprolol | β₁-Selective antagonism | Fluorinated atenolol analogs |
Third | 1980s-Present | Celiprolol, Nebivolol | Vasodilatory activity (β₂-agonism/NO release) | Celiprolol FD (fluorinated derivative) |
Fluorination modifies drug properties through multifaceted mechanisms rooted in physical organic chemistry. The C-F bond's high strength (485 kJ/mol vs. C-H's 414 kJ/mol) directly enhances metabolic stability by impeding oxidative metabolism, particularly cytochrome P450-mediated dealkylation and hydroxylation [2] [6]. This translates to prolonged elimination half-lives and reduced dosing frequency. Simultaneously, fluorine's strong inductive effects modulate pKa values and hydrogen-bonding capacity, thereby optimizing membrane permeability and oral bioavailability. In celiprolol FD, fluorination targets these parameters while preserving its unique receptor interaction profile [6] [8].
Fluorine also serves as a bioisostere for oxygen and hydrogen, enabling precise steric and electronic tuning without drastically altering molecular conformation. Crucially, fluorination influences transporter-mediated uptake: OATP2B1 transporters, which facilitate intestinal absorption of drugs like celiprolol, exhibit enantioselective recognition that fluorine modifications can potentially modulate [8]. Modern fluorination methodologies—such as the TCICA/KF (trichloroisocyanuric acid/potassium fluoride) system—enable regioselective fluorination under milder conditions than traditional approaches using elemental fluorine (F₂) or xenon difluoride (XeF₂). This innovation expands synthetic access to complex fluorinated pharmacophores [6].
Table 2: Impact of Fluorination on Key Pharmacological Parameters
Parameter | Non-Fluorinated Drugs | Fluorinated Derivatives | Physicochemical Basis |
---|---|---|---|
Metabolic Stability | Susceptible to CYP450 oxidation | Enhanced resistance to oxidation | C-F bond dissociation energy > C-H |
Bioavailability | Variable absorption | Improved membrane permeation | Fluorine's modulation of log P and pKa |
Plasma Half-life | Shorter duration | Prolonged therapeutic effect | Reduced metabolic clearance |
Receptor Selectivity | Baseline affinity | Tunable specificity | Steric/electronic mimicry of native ligands |
Celiprolol FD (Fluorinated Derivative) is defined by the strategic incorporation of one or more fluorine atoms into the canonical celiprolol structure ((RS)-N'-{3-Acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}-N,N-diethylurea; C₂₀H₃₃N₃O₄, MW 379.5 g/mol) [5]. While exact fluorination sites remain proprietary, rational positions include:
Structurally, celiprolol FD retains the parent compound's β₁-antagonism (Kᵢ ≈ 0.5-1 nM) and β₂-partial agonism (intrinsic activity ≈ 40-60% of isoproterenol) but exhibits distinct physicochemical profiles [1] [7]. The fluorine atom's introduction typically:
Pharmacokinetically, fluorination aims to mitigate limitations observed in non-fluorinated celiprolol: low/unpredictable oral absorption (30-70% bioavailability), food interactions (grapefruit juice reduces absorption via OATP1A2 inhibition), and rapid elimination (t₁/ₓ ≈ 4-5 hours) [1] [4] [8]. By extending half-life and dampening food effects, celiprolol FD could optimize therapeutic utility in vascular Ehlers-Danlos syndrome (vEDS), where long-term adherence is paramount.
Table 3: Structural and Pharmacokinetic Comparison: Celiprolol vs. Celiprolol FD
Property | Celiprolol | Celiprolol FD | Functional Significance |
---|---|---|---|
Molecular Formula | C₂₀H₃₃N₃O₄ | C₂₀H₃₂₋ₓFₓN₃O₄ | Increased molecular mass and polarity |
Log P (Experimental) | ~1.5 (hydrophilic) | ~2.0-2.5 (moderate lipophilicity) | Enhanced membrane permeation |
Bioavailability | 30-70% (dose-dependent) | Expected >80% (reduced food effect) | More predictable dosing |
Primary Metabolic Pathway | Minimal hepatic metabolism (<5%) | Fluorine-blocked oxidative pathways | Reduced metabolite-mediated interactions |
Plasma Half-life | 4-5 hours | Projected 8-12 hours | Once-daily dosing feasibility |
OATP1A2/OATP2B1 Substrate | Yes (vulnerable to juice interactions) | Potentially modified affinity | Lowered food/drug interaction risk |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2